REACTION_CXSMILES
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[NH2:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([C:11]=1[NH:12][CH3:13])=[CH:9][CH:8]=[CH:7][CH:6]=2.[CH:14](O)=O>>[CH3:13][N:12]1[C:11]2[C:10]3[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=3[N:4]=[CH:3][C:2]=2[N:1]=[CH:14]1
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Name
|
|
Quantity
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2.92 g
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Type
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reactant
|
Smiles
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NC=1C=NC2=CC=CC=C2C1NC
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
|
C(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue was partitioned between chloroform and saturated aqueous sodium hydrogen-carbonate
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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CUSTOM
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Details
|
dried
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Type
|
CUSTOM
|
Details
|
The chloroform was removed
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from n-hexane
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Name
|
|
Type
|
product
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Smiles
|
CN1C=NC=2C=NC=3C=CC=CC3C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.39 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |